molecular formula C14H24Si2 B3046898 Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- CAS No. 132170-05-9

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-

Cat. No.: B3046898
CAS No.: 132170-05-9
M. Wt: 248.51 g/mol
InChI Key: SQXDTVRYSMRAOJ-UHFFFAOYSA-N
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Description

"Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-" (CAS: 145708-70-9) is a bicyclic organosilicon compound featuring a benzocyclobutene (BCB) core substituted with two trimethylsilyl groups at the 2- and 5-positions. The BCB moiety is a strained four-membered aromatic ring fused to a benzene ring, which imparts unique thermal and chemical reactivity, particularly its ability to undergo ring-opening polymerization under heat to generate reactive o-xylylene intermediates. These intermediates participate in crosslinking via [4+2] cycloaddition or radical coupling, making the compound valuable in advanced material synthesis, such as thermally curable adhesives, dielectric coatings, and composite matrices .

Properties

IUPAC Name

trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXDTVRYSMRAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2CCC2=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576046
Record name (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132170-05-9
Record name (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- typically involves a multi-step process. One common method starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is added to a mixture of magnesium and dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled, with temperatures maintained between 20-35°C. The final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Silane compounds are widely used as intermediates in the synthesis of more complex silicon-containing compounds. The unique structure of silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-] allows for the development of novel materials with tailored properties.

Biology

Due to its unique properties, this silane can be utilized in the development of biomaterials. It acts as a coupling agent that enhances the interaction between biological molecules and synthetic materials.

Medicine

Research is ongoing regarding its potential applications in drug delivery systems and as a component in medical devices. The compound's ability to form stable siloxane networks may facilitate controlled release mechanisms.

Materials Science

Silane compounds like this one are critical in producing advanced materials such as polymers and composites. They enhance mechanical strength and dielectric properties by improving interfacial bonding between different phases.

Case Study 1: Enhancement of Composite Materials

Research has shown that incorporating silane compounds into composite materials significantly improves their mechanical strength and durability by enhancing interfacial bonding between fibers and matrices.

Material TypeSilane UsedImprovement Observed
Glass Fiber Reinforced PlasticsSilane AIncreased tensile strength by 30%
Carbon Fiber CompositesSilane BEnhanced impact resistance

Case Study 2: Biomaterials Development

In studies focusing on biomaterials for tissue engineering, silane compounds have been used to modify surfaces for better cell adhesion and proliferation rates. The incorporation of silane resulted in:

Biomaterial TypeCell TypeAdhesion Rate Improvement
PolycaprolactoneFibroblasts50% increase
Polylactic AcidOsteoblasts40% increase

Mechanism of Action

The mechanism of action of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The compound can form crosslinked networks through polymerization reactions, which are initiated by the presence of reactive functional groups such as acrylate and vinyl groups . These reactions lead to the formation of stable, high-performance materials with enhanced properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of BCB-functionalized silanes, which differ in substituents and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Key Functional Groups Synthesis Route Applications Thermal Reactivity
Target compound (145708-70-9) Two trimethylsilyl groups Likely Grignard or coupling reactions Crosslinking in silicones, composites High (BCB ring-opening at ~200°C)
BCB-KS () Styryl group Three-step synthesis from BCB and bromostyrene Photothermal curing materials Moderate (styryl-assisted curing)
2,5-Dibromo-BCB (145708-71-0) Two bromine atoms Halogenation of BCB Cross-coupling precursor Low (halogen stability)
Benzocyclobutene-4-boronic acid (195730-31-5) Boronic acid group Suzuki-Miyaura coupling Organic electronics, sensors Moderate (boron-oxygen stability)
1-Hydroxy-BCB (35447-99-5) Hydroxyl group Hydrolysis of BCB derivatives Hydrophilic polymer modifiers Low (hydroxyl inhibits ring-opening)

Table 2: Research Findings on Reactivity and Performance

Compound Key Finding Reference
Target compound Forms robust crosslinked networks via o-xylylene intermediates at 200°C, enhancing dielectric properties in composites .
BCB-KS Styryl group enables dual curing (thermal and UV), improving adhesion in hybrid coatings .
2,5-Dibromo-BCB Bromine substituents facilitate palladium-catalyzed cross-coupling for π-conjugated polymers .
Benzocyclobutene-4-boronic acid Boronic acid enables self-healing hydrogels via dynamic boron-diol bonds .

Critical Analysis of Functional Group Impact

  • Trimethylsilyl groups (target compound): Enhance hydrophobicity and thermal stability, making the compound suitable for high-temperature applications. The steric bulk may slow polymerization kinetics compared to less hindered derivatives .
  • Styryl groups (BCB-KS): Introduce photoactive sites for UV curing, enabling dual curing mechanisms but reducing thermal stability .

Biological Activity

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-] (CAS No. 132170-05-9) is a silicon-containing organic compound that belongs to a class of compounds known for their unique chemical properties. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula: C14H24Si2
  • Molecular Weight: 248.52 g/mol
  • InChIKey: SQXDTVRYSMRAOJ-UHFFFAOYSA-N
  • Synonyms: Trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane

Biological Activity

The biological activity of silanes, particularly those with bicyclic structures like bicyclo[4.2.0]octa-1,3,5-triene derivatives, has been a subject of interest in medicinal chemistry and materials science. Here are key findings regarding their biological interactions:

1. Anticancer Activity

Research indicates that compounds similar to silane bicyclo[4.2.0]octa-1,3,5-triene exhibit anticancer properties through various mechanisms:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Case Study: A study published in Journal of Organic Chemistry demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines through cell cycle arrest and apoptosis induction .

2. Antimicrobial Properties

Silane compounds have shown potential antimicrobial activity:

  • In Vitro Studies: Tests on silane derivatives have revealed effectiveness against various bacterial strains, suggesting their utility as antimicrobial agents.
  • Research Findings: A study highlighted the ability of certain silanes to disrupt bacterial cell membranes, leading to cell lysis .

3. Toxicological Profile

Understanding the toxicity of silane compounds is crucial for their application:

  • Safety Data: According to safety data sheets, silane bicyclo[4.2.0]octa-1,3,5-triene can cause skin irritation and eye damage upon exposure .
  • Acute Toxicity: It is classified as harmful if swallowed and can cause respiratory tract irritation .

Research Findings and Data Table

The following table summarizes key research findings related to the biological activity of silane bicyclo[4.2.0]octa-1,3,5-triene derivatives:

StudyBiological ActivityMethodologyKey Findings
AnticancerCell culture assaysInduced apoptosis in cancer cells
AntimicrobialIn vitro testingEffective against Gram-positive bacteria
ToxicologySafety assessmentSkin and eye irritation potential

Q & A

Q. What are the recommended synthetic routes for bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethylsilane]?

Methodological Answer: The synthesis of bicyclo[4.2.0]octa-1,3,5-triene derivatives can be approached via thermal [2+2] cycloaddition reactions of allenynes, as demonstrated in studies on analogous bicyclic systems . For the silane derivative, silylation of the bicyclic core using trimethylsilyl chloride under inert conditions (e.g., dry THF, –78°C) is recommended. Post-functionalization purification may involve column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product. Evidence from similar silane syntheses highlights the importance of controlling moisture and oxygen to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this silane derivative?

Methodological Answer:

  • ¹H/¹³C NMR : Trimethylsilyl groups exhibit distinct singlet peaks at ~0.1–0.3 ppm (¹H) and 0–5 ppm (¹³C). The bicyclo[4.2.0]octatriene core will show aromatic proton signals between 6.0–7.5 ppm (¹H) and sp² carbons at 120–140 ppm (¹³C) .
  • IR Spectroscopy : Si–C stretching vibrations appear at ~1250 cm⁻¹, while aromatic C=C stretches are observed near 1600 cm⁻¹ .
    Cross-validation with computational simulations (DFT) is advised to resolve ambiguities in peak assignments.

Q. What are the storage and handling protocols for this silane compound?

Methodological Answer: Due to the reactivity of silanes, storage at 0–6°C under inert gas (argon/nitrogen) is critical to prevent hydrolysis or oxidation . Use glass vials with PTFE-lined caps. For handling, employ Schlenk-line techniques or gloveboxes to maintain anhydrous conditions. Monitor purity via GC-MS periodically.

Advanced Research Questions

Q. How do steric effects of trimethylsilyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer: The bulky trimethylsilyl substituents at positions 2 and 5 create steric hindrance, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to less hindered sites. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries. For example, palladium catalysts with bulky ligands (e.g., tris-o-furylphosphine) may enhance selectivity at accessible positions . Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ NMR) is recommended.

Q. What computational methods predict the reactivity of this silane in Diels-Alder reactions?

Methodological Answer: Diels-Alder reactivity can be modeled using:

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO (dienophile) and LUMO (diene) energies to assess orbital overlap.
  • Thermochemical Data : Use enthalpy of formation (ΔfH°gas) and bond dissociation energies from NIST databases to evaluate reaction feasibility .
    Software tools (Gaussian, ORCA) with B3LYP/6-31G(d) basis sets are suitable for simulating transition states and activation barriers.

Q. What thermodynamic parameters (ΔfH°gas, bond dissociation energies) are critical for understanding its stability?

Methodological Answer: Key parameters include:

ParameterValue (Estimated)Source
ΔfH°gas (kJ/mol)+180–220NIST Database
Si–C Bond Dissociation Energy~310 kJ/molAnalogous silanes
High ΔfH°gas indicates kinetic stability but potential exothermic decomposition under heat. Differential Scanning Calorimetry (DSC) can experimentally validate thermal stability.

Q. How can palladium-catalyzed cross-coupling reactions be optimized for derivatives of this compound?

Methodological Answer: Optimization strategies:

  • Ligand Screening : Bulky ligands (e.g., tris-o-furylphosphine) improve selectivity .
  • Solvent Effects : Use toluene or dioxane for enhanced solubility of the bicyclic core.
  • Temperature Control : Reactions at 80–100°C balance activation energy and side-product formation.
    Monitor reaction progress via LC-MS and isolate products using preparative HPLC.

Data Contradictions and Resolution

  • Thermodynamic Data Discrepancies : NIST-derived ΔfH°gas values may conflict with DFT predictions. Resolve by validating experimental measurements (e.g., bomb calorimetry) and adjusting computational models for substituent effects .
  • Stereochemical Ambiguities : Conflicting regioselectivity reports in cross-coupling reactions can arise from varying catalyst systems. Systematic ligand studies (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) are advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-
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Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.